molecular formula C19H19NO4 B2375458 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859112-52-0

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No. B2375458
CAS RN: 859112-52-0
M. Wt: 325.364
InChI Key: XUDWCPVMNXGEQO-UHFFFAOYSA-N
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Description

The compound “4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 2 aromatic hydroxyls, and 1 ether .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-aminothiazoles as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . These studies provide valuable insights into the crystal structure and bonding of these compounds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, particularly in the context of their potential as organic nonlinear optical (NLO) single crystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied extensively. For example, the compound “2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate” has been examined for its antioxidant activity, spectroscopic, electronic, and thermodynamic properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The key step in this process is transmetalation, where boron groups transfer to palladium catalysts, leading to the formation of new C–C bonds .

Mechanism::

Application: 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can serve as an organoboron reagent in SM coupling reactions, enabling the synthesis of complex molecules.

Benzylic Position Substitution

The presence of a benzene ring in this compound allows for resonance stabilization of the benzylic carbocation. Consequently, substitution reactions occur preferentially at the benzylic position due to this resonance effect .

Safety and Hazards

The safety data sheets of similar compounds provide information about potential hazards. For example, Phenylboronic acid is classified as harmful if swallowed .

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential therapeutic roles, as well as their physical and chemical properties. For example, the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate via the Schiff bases reduction route has been reported, indicating potential future directions in the synthesis of similar compounds .

properties

IUPAC Name

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-17-7-5-4-6-15(17)20-11-13-9-19(22)24-18-8-12(2)16(21)10-14(13)18/h4-10,20-21H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDWCPVMNXGEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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